Physicochemical Characteristics and Analytical Profiling of 3-Butyl-5,6-dihydro-2H-pyran-2-one: A Technical Guide
Physicochemical Characteristics and Analytical Profiling of 3-Butyl-5,6-dihydro-2H-pyran-2-one: A Technical Guide
Executive Summary
In the landscape of drug development and synthetic organic chemistry, α,β -unsaturated δ -lactones represent a privileged scaffold. 3-Butyl-5,6-dihydro-2H-pyran-2-one is a highly versatile, alkyl-substituted heterocyclic compound. As a structural isomer of the well-known natural product Massoia lactone (6-butyl-5,6-dihydro-2H-pyran-2-one)[1], this molecule features a butyl chain at the α -position (C3) of the pyran-2-one ring. This specific substitution pattern alters its steric profile and modulates the electrophilicity of the conjugated double bond, making it a valuable Michael acceptor in targeted covalent inhibitor design and a key intermediate in the total synthesis of complex macrolides like laulimalide analogs[2].
This whitepaper provides a comprehensive, field-proven guide to the physicochemical properties, synthetic workflows, and analytical validation protocols for 3-butyl-5,6-dihydro-2H-pyran-2-one.
Structural and Physicochemical Profiling
The physicochemical profile of a molecule dictates its pharmacokinetic behavior, solubility, and reactivity. By extrapolating data from its parent compound,[3], and its structural isomer,[1], we can establish a highly accurate predictive model for the 3-butyl derivative.
Quantitative Physicochemical Data
| Property | Value | Causality / Pharmacokinetic Significance |
| Molecular Formula | C₉H₁₄O₂ | Defines the core lipophilic alkyl-substituted lactone structure. |
| Molecular Weight | 154.21 g/mol | Low molecular weight ensures high ligand efficiency and rapid diffusion[1]. |
| LogP (Predicted) | ~2.5 | Optimal lipophilicity balances aqueous solubility with excellent lipid membrane permeability[1]. |
| Topological Polar Surface Area | 26.3 Ų | A TPSA well below 90 Ų strongly facilitates blood-brain barrier (BBB) penetration[3]. |
| H-Bond Donors / Acceptors | 0 / 2 | The absence of H-bond donors limits non-specific binding, while the carbonyl oxygen allows targeted dipole interactions. |
| Electrophilicity | Soft Electrophile | The α,β -unsaturated system enables reversible covalent binding to nucleophilic thiol groups (e.g., cysteine residues). |
Mechanistic Insight: The lipophilicity (LogP ~2.5) is primarily driven by the C3-butyl chain, which acts as a hydrophobic anchor. The α,β -unsaturated carbonyl system is a soft electrophile. Unlike unsubstituted analogs, the steric bulk of the C3-butyl group partially shields the C4 position, tuning the reactivity of the molecule to prevent indiscriminate off-target protein alkylation while maintaining efficacy against specific nucleophilic pockets.
Synthetic Methodologies: DVAR and Lactonization
The synthesis of α -substituted α,β -unsaturated δ -lactones requires precise regiochemical control. A highly effective and scalable approach utilizes a Cu(I)-catalyzed Direct Vinylogous Aldol Reaction (DVAR) followed by acid-catalyzed lactonization[4].
Fig 1. Synthetic workflow for 3-Butyl-5,6-dihydro-2H-pyran-2-one via DVAR and lactonization.
Step-by-Step Synthetic Protocol
This protocol is designed as a self-validating system to ensure high yield and purity.
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Precursor Activation (DVAR):
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Action: React an aliphatic aldehyde with a butyl-substituted β,γ -unsaturated ester in the presence of a Cu(I) catalyst and a chiral ligand.
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Causality: The Cu(I) complex specifically activates the ester to form a dienolate intermediate, directing the electrophilic attack exclusively to the γ -position (regioselectivity) rather than the α -position[4].
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Intermediate Validation:
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Action: Quench the reaction with aqueous NH₄Cl and extract with ethyl acetate. Monitor via Thin Layer Chromatography (TLC).
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Self-Validation: The disappearance of the starting aldehyde and the emergence of a polar, UV-inactive spot confirms the formation of the β -hydroxy ester intermediate.
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Lactonization and Dehydration:
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Action: Dissolve the crude intermediate in toluene. Add a catalytic amount (0.1 equiv) of p-toluenesulfonic acid (pTSA) and heat to reflux using a Dean-Stark apparatus.
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Causality: The acidic conditions protonate the ester, facilitating intramolecular nucleophilic attack by the hydroxyl group. The Dean-Stark apparatus continuously removes azeotropic water/methanol, driving the thermodynamic equilibrium entirely toward the closed pyran-2-one ring[5].
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Purification:
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Action: Isolate the product via silica gel flash chromatography using a hexane/ethyl acetate gradient.
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Analytical Validation & Characterization
To guarantee structural integrity and purity for downstream biological or synthetic applications, a dual-modal analytical approach using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is mandatory.
Fig 2. Analytical validation protocol utilizing GC-MS and NMR spectroscopy.
Step-by-Step Analytical Protocol
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Sample Preparation:
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Action: Dilute 1 mg of the purified compound in 1 mL of GC-grade hexane.
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Causality: Hexane is chosen because it ensures complete solvation of the lipophilic lactone while avoiding protic interference or transesterification that could occur if alcohols (like methanol) were used.
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GC-MS Execution:
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Action: Inject 1 µL into a GC-MS equipped with a non-polar HP-5MS column. Apply a temperature gradient from 60°C to 280°C.
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Causality: The non-polar stationary phase interacts optimally with the C3-butyl chain, ensuring sharp peak resolution. Under Electron Ionization (EI) at 70 eV, the molecule will exhibit a distinct molecular ion peak ( M+ ) at m/z 154. A predictable retro-Diels-Alder fragmentation pattern will serve as an internal validation of the dihydropyran ring structure.
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NMR Spectroscopy:
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Action: Dissolve 10 mg of the compound in deuterated chloroform (CDCl₃) and acquire both ¹H and ¹³C spectra at 400 MHz.
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Causality: CDCl₃ lacks exchangeable protons, preserving the critical splitting patterns. The olefinic proton at C4 will appear as a distinct multiplet downfield (approx. 6.6–6.9 ppm) due to conjugation with the carbonyl group. The absence of a proton at C3 (replaced by the butyl group) mathematically validates the regiochemistry of the substitution.
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Pharmacokinetic Relevance & Stability
The physicochemical characteristics of 3-butyl-5,6-dihydro-2H-pyran-2-one dictate specific handling and storage protocols.
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Chemical Stability: The α,β -unsaturated lactone is susceptible to hydrolysis under strongly basic conditions, which opens the ring to form a hydroxy-acid. Furthermore, the double bond can undergo unintended Michael additions if exposed to strong nucleophiles during storage.
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Storage Protocol: The compound must be stored in amber glass vials under an inert atmosphere (Argon or Nitrogen) at -20°C.
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Causality: Amber glass prevents UV-induced dimerization (e.g., [2+2] cycloadditions) of the conjugated double bond, while sub-zero temperatures and inert gas prevent oxidative degradation of the pyran core[6].
References
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PubChem , "2H-Pyran-2-one, 6-butyl-5,6-dihydro- (CID 85996)", National Center for Biotechnology Information. Available at: [Link]
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PubChem , "5,6-Dihydro-2H-pyran-2-one (CID 520660)", National Center for Biotechnology Information. Available at:[Link]
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Organic Chemistry Portal , "Synthesis of 5,6-dihydropyran-2-ones", Organic Chemistry Portal Literature Review. Available at:[Link]
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Organic Syntheses , "Preparation of 5,6-Dihydro-2H-pyran-2-one", Org. Syn. Coll. Vol. 9, 112. Available at: [Link]
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Bulletin of the Korean Chemical Society , "Synthesis of 3,6-Dihydro-2H-pyran Subunits of Laulimalide Using Olefinic Ring Closing Metathesis", Semantic Scholar/KChem. Available at:[Link]
Sources
- 1. 2H-Pyran-2-one, 6-butyl-5,6-dihydro- | C9H14O2 | CID 85996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bkcs.kchem.org [bkcs.kchem.org]
- 3. 5,6-Dihydro-2H-pyran-2-one | C5H6O2 | CID 520660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5,6-Dihydropyran-2-one synthesis [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
